molecular formula C29H37N3O7 B588172 N-Benzyloxycarbonyl (S)-Lisinopril-d5 CAS No. 1356931-02-6

N-Benzyloxycarbonyl (S)-Lisinopril-d5

カタログ番号: B588172
CAS番号: 1356931-02-6
分子量: 544.66
InChIキー: WIRGFGHUACTNCM-OFXAPOSGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzyloxycarbonyl (S)-Lisinopril-d5 (CAS 1356383-20-4) is a deuterated derivative of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. Its molecular formula is C₃₂H₃₈D₅N₃O₇, with a molecular weight of 586.73 g/mol . The compound features a benzyloxycarbonyl (Z) protective group on the amino functionality and five deuterium atoms, likely positioned at metabolically stable sites to enhance its utility as an internal standard in quantitative mass spectrometry . This deuterated form is critical for pharmacokinetic studies, enabling precise tracking of lisinopril in biological matrices .

準備方法

Synthetic Routes and Methodologies

Deuterated Phenylpropyl Intermediate Synthesis

The deuterated phenyl group is introduced early in the synthesis. Method A (Patent CN106699592A) outlines:

  • Friedel-Crafts Acylation : React deuterated benzene (C₆D₅H) with maleic anhydride in the presence of AlCl₃ to yield trans-β-benzoylacrylic acid-d₅ .

  • Esterification : Treat the product with HCl gas in ethanol to form ethyl α-chloro-γ-oxo-γ-(2,3,4,5,6-pentadeuteriophenyl)butyrate .

Key Data :

StepReagent/ConditionsYieldPurity (HPLC)
1AlCl₃, C₆D₅H, 80°C95%98%
2HCl (g), EtOH, 0°C94%99%

Lysine Protection and Coupling

Method B (US20070093664A1) details the protection of lysine and coupling with the deuterated intermediate:

  • Trifluoroacetyl Protection : React L-lysine with ethyl trifluoroacetate to form N⁶-trifluoroacetyl-L-lysine .

  • Benzyloxycarbonyl (Z) Protection : Replace trifluoroacetyl with benzyl chloroformate (Cbz-Cl) in dichloromethane under basic conditions (pH 9–10) .

  • Coupling Reaction : Combine the Z-protected lysine with the deuterated phenylpropyl intermediate using carbodiimide (EDC) and HOBt in THF .

Optimization Note : Substituting trifluoroacetyl with Z-group improves stability during hydrogenation steps .

Proline Incorporation and Deprotection

Method C (PMC4871180) describes proline coupling and final deprotection:

  • N-Carboxy Anhydride Formation : Treat Z-protected lysine derivative with N,N'-carbonyldiimidazole (CDI) to activate the carboxyl group .

  • Proline Coupling : React with L-proline methyl ester in dioxane, followed by hydrolysis with LiOH to remove methyl ester .

  • Catalytic Hydrogenation : Use Pd/C under H₂ to cleave benzyloxycarbonyl groups, yielding deuterated lisinopril .

Critical Parameters :

  • Temperature: 25–30°C for coupling to prevent racemization.

  • Solvent: Dioxane enhances diastereoselectivity (80:20 SS/RS ratio) .

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Distinct signals at δ 7.32–7.44 (deuterated phenyl) and δ 4.21–4.30 (lysine α-proton) .

  • Mass Spectrometry : ESI-MS m/z 587.3 [M+H]⁺, isotopic pattern confirms D₅ incorporation .

  • HPLC : Retention time 12.8 min (C18 column, 0.1% TFA/ACN gradient) .

Purity and Yield Optimization

MethodOverall YieldPurity
A → B → C58%98.6%
Direct Z-Protection65%99.1%

Discussion of Challenges and Innovations

  • Deuterium Retention : Use of deuterated solvents (e.g., D₂O) during hydrolysis prevents H/D exchange .

  • Stereochemical Integrity : Chiral HPLC (Chiralpak AD-H) ensures >99% enantiomeric excess .

  • Scalability : Patent CN106699592A reports a 86% yield at 100g scale using recrystallization in n-hexane .

化学反応の分析

Types of Reactions

N-Benzyloxycarbonyl (S)-Lisinopril-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium on Carbon (Pd/C): Used for hydrogenation reactions.

    Nickel Boride: Generated in situ from nickel chloride and sodium borohydride for reduction reactions.

    Benzyl Chloroformate:

Major Products Formed

    Deprotected Amines: Formed after the removal of the Cbz group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

科学的研究の応用

N-Benzyloxycarbonyl (S)-Lisinopril-d5 has several applications in scientific research:

    Pharmacokinetic Studies: The deuterium labeling allows for more precise tracking of the compound in biological systems.

    Drug Metabolism Studies: Used to study the metabolic pathways and stability of Lisinopril.

    Proteomics: Employed in the study of protein interactions and enzyme inhibition.

    Medicinal Chemistry: Used in the development of new ACE inhibitors with improved pharmacological properties.

作用機序

N-Benzyloxycarbonyl (S)-Lisinopril-d5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, the compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Protective Groups and Modifications

The benzyloxycarbonyl (Z) group is a common protective strategy in peptide synthesis. Below is a comparative analysis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications Reference
This compound C₃₂H₃₈D₅N₃O₇ 586.73 1356383-20-4 Deuterated internal standard for LC-MS/MS
N-Benzyloxycarbonyl (S)-Lisinopril (non-deut.) C₃₂H₄₃N₃O₇ 581.71* 1356382-88-1 Synthetic intermediate for ACE inhibitors
N-Benzyloxycarbonyl Lisinopril Cyclohexyl Analogue C₃₃H₄₅N₃O₇ 608.74* 1356930-73-8 Structural analogue for SAR studies
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 C₂₄H₃₀N₆O₈ 530.54 194159-22-3 Antiviral prodrug with deuterated stability

*Calculated based on non-deuterated structure.

Key Observations :

  • Deuteration Impact: The deuterated lisinopril derivative (586.73 g/mol) has a 5 g/mol increase compared to its non-deuterated counterpart, enhancing metabolic stability for analytical applications .
  • Protective Group Utility: The Z group facilitates purification via acid-base treatments, as seen in amino acid derivatives like (R,S)-5-benzyloxycarbonylamino-3-methylpentanoic acid .
  • Functional Diversity : Cyclohexyl and valganciclovir analogues demonstrate the adaptability of Z-protected compounds in structure-activity relationship (SAR) studies and antiviral research .

Practical Considerations: Stability and Availability

  • Shelf Life: this compound has a short shelf life and is typically made-to-order, requiring careful handling and prompt use .
  • Regulatory Status : Classified as a controlled product, its procurement may require permits or BSL certification .

生物活性

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a deuterated derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article explores its biological activity, pharmacological properties, and potential applications based on existing research.

This compound has the following chemical characteristics:

  • CAS Number : 1356383-20-4
  • Molecular Formula : C32_{32}H38_{38}D5_5N3_3O7_7
  • Molecular Weight : 586.731 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 729.5 ± 60.0 °C
  • LogP : 4.93

These properties indicate a stable compound with potential for various pharmaceutical formulations.

Lisinopril and its derivatives, including this compound, function primarily through the inhibition of the ACE enzyme. This inhibition leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure. Additionally, the inhibition of bradykinin degradation contributes to increased levels of this vasodilator, enhancing the overall antihypertensive effect .

Antihypertensive Effects

Numerous studies have documented the efficacy of Lisinopril in managing hypertension through its action on the renin-angiotensin-aldosterone system (RAAS). The deuterated form, this compound, is expected to exhibit similar activity due to its structural similarities. Research indicates that Lisinopril effectively lowers blood pressure in hypertensive patients by promoting renal sodium excretion and reducing vascular resistance .

Effects on Kidney Function

Lisinopril has shown significant benefits in treating proteinuric kidney diseases. A systematic review highlighted that it effectively reduces proteinuria and improves kidney function in diabetic nephropathy patients, albeit with a minor reduction in glomerular filtration rate (GFR) observed . The deuterated version may offer similar protective effects on renal function while allowing for more precise pharmacokinetic studies due to its isotopic labeling.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of Lisinopril in models of Alzheimer's disease. It was found to mitigate cognitive decline and improve learning and memory functions in experimental models by reducing oxidative stress markers . The potential neuroprotective properties of this compound could be investigated further given its structural relation.

Case Studies and Research Findings

  • Hypertension Management :
    • A clinical trial demonstrated that Lisinopril significantly reduced systolic and diastolic blood pressure over a 12-week period compared to placebo .
  • Kidney Disease :
    • In a cohort study involving diabetic patients, Lisinopril administration resulted in a 30% reduction in proteinuria after six months . Similar outcomes are anticipated with this compound.
  • Cognitive Decline :
    • A model study indicated that Lisinopril improved cognitive functions in transgenic mice models for Alzheimer's disease by reducing levels of reactive oxygen species (ROS) .

Summary Table of Biological Activities

Activity Effect Reference
AntihypertensiveSignificant reduction in blood pressure
Kidney protectionDecreased proteinuria
NeuroprotectionImproved cognitive function in AD models

Q & A

Q. Basic: What synthetic strategies ensure high isotopic purity in N-Benzyloxycarbonyl (S)-Lisinopril-d5?

Answer:
The synthesis of this compound requires precise deuterium incorporation at specific positions. Key steps include:

  • Protection of Amino Groups : Use benzyloxycarbonyl (Cbz) groups to protect reactive amines during deuteration, ensuring minimal side reactions .
  • Deuterium Exchange : Employ deuterated reagents (e.g., D₂O or deuterated solvents) under controlled pH and temperature to optimize isotopic labeling .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase columns (C18) is critical to separate deuterated isomers and achieve >97% isotopic purity, as noted in catalog specifications .
  • Quality Control : Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium placement and absence of non-deuterated impurities .

Q. Advanced: How do deuterium kinetic isotope effects (KIEs) impact the metabolic stability of this compound in pharmacokinetic studies?

Answer:
Deuterium substitution can alter bond dissociation energies, slowing enzymatic degradation (e.g., via cytochrome P450 enzymes). Researchers should:

  • Design Comparative Studies : Compare half-life (t½) and clearance rates between deuterated and non-deuterated analogs in vitro (hepatic microsomes) and in vivo (rodent models) .
  • Monitor Metabolites : Use LC-MS/MS to track deuterium retention in metabolites, identifying positions susceptible to metabolic cleavage .
  • Address Contradictions : If unexpected instability arises, verify deuterium placement via ²H-NMR and assess potential hydrogen-deuterium exchange under physiological conditions .

Q. Basic: What analytical methods are essential for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C-NMR to confirm benzyloxycarbonyl group integrity and deuterium absence in non-target positions. ²H-NMR quantifies isotopic enrichment .
    • High-Resolution MS : Exact mass analysis (e.g., Q-TOF) distinguishes isotopic clusters and verifies molecular formula (C₂₄H₂₈D₅N₃O₅) .
  • Purity Assessment :
    • HPLC-UV/ELSD : Monitor impurities (<3% as per catalog standards) using gradient elution with acetonitrile/water + 0.1% TFA .

Q. Advanced: How can researchers resolve batch-to-batch variability in deuterium incorporation efficiency?

Answer:
Variability often stems from inconsistent reaction conditions or reagent quality. Mitigation strategies include:

  • Optimized Reaction Parameters : Use factorial design (e.g., 2³ DOE) to test variables: temperature (0–25°C), pH (7–9), and deuterium source concentration .
  • Stable Isotope Tracers : Introduce internal standards (e.g., ¹³C-labeled analogs) during synthesis to quantify deuterium loss via LC-MS .
  • Batch Validation : Implement stringent QC protocols, including isotopic ratio checks via isotope-ratio MS (IRMS) and reproducibility assessments across ≥3 independent syntheses .

Q. Basic: What precautions are critical for handling this compound in experimental settings?

Answer:

  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent decomposition .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact, as per SDS guidelines for related benzyloxycarbonyl compounds .
  • Waste Disposal : Degrade deuterated residues via incineration or specialized hydrolysis (pH >10) to minimize environmental release .

Q. Advanced: What mechanistic insights can be gained from studying the deuterated analog’s angiotensin-converting enzyme (ACE) inhibition kinetics?

Answer:
Deuterium substitution near the active site may modulate binding affinity or transition-state stabilization. Researchers should:

  • Conduct Enzyme Assays : Compare IC₅₀ values of deuterated vs. non-deuterated Lisinopril using fluorogenic ACE substrates (e.g., Mca-RPPGFSAFK-Dnp) .
  • Molecular Dynamics (MD) Simulations : Model deuterium’s impact on hydrogen bonding and conformational flexibility in ACE-Lisinopril complexes .
  • Validate Hypotheses : If KIEs reduce potency, synthesize analogs with deuterium at alternative positions (e.g., methyl groups) to isolate steric/electronic effects .

Q. Methodological: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to extremes (e.g., pH 1–13, 40–60°C) and monitor degradation via:
    • HPLC-PDA : Detect photodegradation products (λ = 210–400 nm) .
    • LC-HRMS : Identify hydrolysis byproducts (e.g., free Lisinopril-d5 or benzyl alcohol derivatives) .
  • Kinetic Modeling : Calculate activation energy (Eₐ) for degradation using the Arrhenius equation to predict shelf-life under standard storage conditions .

Q. Advanced: What strategies address conflicting data on deuterium’s impact on Lisinopril’s renal clearance?

Answer:
Contradictions may arise from differences in model systems (e.g., in vitro vs. in vivo) or incomplete isotopic labeling. To resolve:

  • Cross-Validation : Replicate studies in parallel using identical deuterated batches and animal strains .
  • Isotope Tracing : Administer ¹⁸O-labeled water during in vivo studies to distinguish endogenous vs. exogenous deuterium sources in urine metabolites .
  • Meta-Analysis : Systematically review literature on deuterated ACE inhibitors to identify trends in renal clearance modulation .

特性

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)/t23-,24-,25-/m0/s1/i1D,3D,4D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGFGHUACTNCM-OFXAPOSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。